![molecular formula C28H28N6O6S4 B2684327 4-pyrrolidin-1-ylsulfonyl-N-[4-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide CAS No. 361171-44-0](/img/structure/B2684327.png)
4-pyrrolidin-1-ylsulfonyl-N-[4-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur. Thiazoles are known for their wide range of biological activities.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and thiazole rings, as well as the sulfonyl and benzoyl groups. The stereochemistry of the molecule would be influenced by the spatial orientation of these groups .Scientific Research Applications
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Compounds with structural features similar to the queried chemical have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. These analogues demonstrate significant in vivo efficacy in cancer models, highlighting their potential in cancer therapeutics R. Borzilleri et al., 2006.
Antimicrobial and Antituberculosis Activity
Derivatives containing thiazole and pyrrolidinyl groups have shown promising activity against Mycobacterium tuberculosis, suggesting their potential in addressing bacterial infections and tuberculosis. The structural modifications of these compounds aim at enhancing their efficacy and reducing cytotoxicity V. U. Jeankumar et al., 2013.
Synthesis and Biological Activity of Pyridine Derivatives
The creation of new pyridine derivatives, including those with pyrrolidinyl and sulfonyl groups, has been explored for their antibacterial and antifungal properties. These studies contribute to the development of novel antimicrobial agents N. Patel & S. N. Agravat, 2007.
Novel Optical Properties of Conducting Polymers
Research into 2,5-di(2-thienyl)pyrrole derivatives, structurally related to the queried compound, has unveiled new optical properties and applications in conducting polymers. These findings are significant for materials science and electronics Hakan Can Soyleyici et al., 2013.
Histone Deacetylase Inhibition
Compounds with pyridinyl and benzamide groups have been identified as selective inhibitors of histone deacetylases, which play a crucial role in gene expression. This research highlights the potential of these compounds in cancer therapy and epigenetic modulation Nancy Z. Zhou et al., 2008.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[4-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O6S4/c35-25(19-5-9-21(10-6-19)43(37,38)33-13-1-2-14-33)31-27-29-23(17-41-27)24-18-42-28(30-24)32-26(36)20-7-11-22(12-8-20)44(39,40)34-15-3-4-16-34/h5-12,17-18H,1-4,13-16H2,(H,29,31,35)(H,30,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTAKULZYVUQRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O6S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-pyrrolidin-1-ylsulfonyl-N-[4-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide |
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